molecular formula C8H6N2O B011750 (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile CAS No. 110038-40-9

(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile

Cat. No. B011750
M. Wt: 146.15 g/mol
InChI Key: BGFZKRLPYIIBTJ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral epoxide that has a pyridine ring attached to it.

Mechanism Of Action

The mechanism of action of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer.

Biochemical And Physiological Effects

(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a key role in the development of inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research and development of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile. One of the main areas of research is in the development of new drugs that are based on this compound. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. Additionally, there is a need for more research on the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. The synthesis of this compound is a multi-step process that involves the use of various reagents and catalysts, and its high potency and selectivity make it a valuable tool for studying the mechanisms of various diseases.

Synthesis Methods

The synthesis of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the epoxidation of 2-(pyridin-2-yl)acetonitrile using mCPBA (meta-Chloroperoxybenzoic acid) as a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties.

properties

CAS RN

110038-40-9

Product Name

(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-5-7-8(11-7)6-3-1-2-4-10-6/h1-4,7-8H/t7-,8+/m1/s1

InChI Key

BGFZKRLPYIIBTJ-SFYZADRCSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H]2[C@H](O2)C#N

SMILES

C1=CC=NC(=C1)C2C(O2)C#N

Canonical SMILES

C1=CC=NC(=C1)C2C(O2)C#N

synonyms

Oxiranecarbonitrile, 3-(2-pyridinyl)-, cis- (9CI)

Origin of Product

United States

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